Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)

CAS No.:

Cat. No.: VC13332457

Molecular Formula: C24H23ClO2S

Molecular Weight: 411.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23ClO2S |

|---|---|

| Molecular Weight | 411.0 g/mol |

| IUPAC Name | benzenesulfonyl chloride;1,4-bis(ethenyl)benzene;styrene |

| Standard InChI | InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H |

| Standard InChI Key | REFNIUFUJQSHRZ-UHFFFAOYSA-N |

| SMILES | C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl |

| Canonical SMILES | C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl |

Introduction

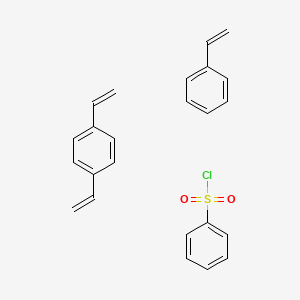

Chemical Structure and Composition

The polymer’s structure arises from the copolymerization of three distinct monomers:

-

4-Ethenylbenzenesulfonyl chloride: Provides sulfonyl chloride (-SO₂Cl) groups, which are subsequently sulfonated or neutralized to form sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) moieties .

-

Diethenylbenzene (divinylbenzene): Acts as a crosslinking agent, creating a three-dimensional network that enhances thermal stability and mechanical strength .

-

Ethenylbenzene (styrene): Contributes to the hydrophobic backbone, balancing the hydrophilic sulfonate groups for tailored solubility and swelling properties .

The final product is a calcium salt, indicating that sulfonic acid groups are neutralized with calcium ions (Ca²⁺), as evidenced by the molecular formula (C₁₀H₁₂·C₁₀H₁₀·C₈H₈·Ca)ₓ . This ionic modification influences the polymer’s ion-exchange capacity and stability in aqueous environments.

Synthesis and Manufacturing

Monomer Preparation

The synthesis of 4-ethenylbenzenesulfonyl chloride, a key monomer, involves sulfonation of styrene derivatives. A validated method from patent literature describes the sulfonation of benzene with chlorosulfonic acid (ClSO₃H) under controlled conditions (≤60°C), followed by hydrolysis and neutralization to yield benzenesulfonyl chloride intermediates . For the 4-ethenyl variant, styrene is sulfonated selectively at the para position to introduce the sulfonyl chloride group.

Polymerization Process

The copolymerization occurs via free-radical initiation, with divinylbenzene enabling crosslinking:

-

Feed Ratio: The monomers are combined in a mass ratio optimized for crosslink density and sulfonation efficiency.

-

Sulfonation: Post-polymerization sulfonation introduces additional -SO₃H groups, though the inclusion of pre-sulfonated monomers (e.g., 4-ethenylbenzenesulfonyl chloride) simplifies this step .

-

Neutralization: Treatment with calcium hydroxide (Ca(OH)₂) converts sulfonic acid groups to calcium sulfonate salts, enhancing chemical stability .

Key Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Temperature | ≤60°C during sulfonation | |

| Catalyst | Radical initiators (e.g., AIBN) | |

| Neutralization Agent | Calcium hydroxide | |

| Crosslinker Content | 10–20% divinylbenzene (typical) |

Physicochemical Properties

The polymer’s properties are dictated by its sulfonate content, crosslink density, and calcium counterions:

Thermal Stability

-

Decomposition Temperature: Exceeds 250°C due to aromatic backbone and crosslinks .

-

Glass Transition Temperature (Tg): Elevated Tg (~120–150°C) compared to non-sulfonated polystyrene, attributed to ionic interactions between sulfonate groups and calcium ions .

Solubility and Swelling

-

Solubility: Insoluble in water and organic solvents due to crosslinking; swells in polar solvents (e.g., methanol, dimethylformamide) .

-

Ion-Exchange Capacity: 1.5–2.0 meq/g, contingent on sulfonation degree .

Spectroscopic Data

-

FT-IR: Peaks at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm sulfonate groups .

-

NMR: Aromatic protons (6.5–7.5 ppm) and absence of vinyl signals (5–6 ppm) validate polymerization completion .

Applications and Industrial Relevance

Ion-Exchange Resins

The polymer’s calcium sulfonate groups enable cation-exchange applications:

-

Water Softening: Removes Ca²⁺ and Mg²⁺ ions via competitive binding .

-

Wastewater Treatment: Captures heavy metals (e.g., Pb²⁺, Cd²⁺) through ion-exchange mechanisms .

Catalysis

Sulfonic acid groups serve as Brønsted acid catalysts in:

-

Esterification: Accelerates reactions between carboxylic acids and alcohols .

-

Hydrolysis: Facilitates breakdown of cellulose into glucose under mild conditions .

Advanced Materials

-

Fuel Cell Membranes: Sulfonated polymers conduct protons in PEM fuel cells, though calcium ions may reduce conductivity compared to H⁺ forms .

-

Drug Delivery: Swelling behavior allows controlled release of pharmaceuticals in physiological environments .

Comparative Analysis with Similar Polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume